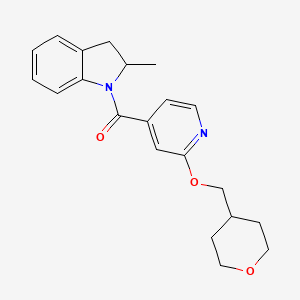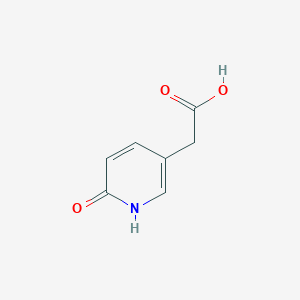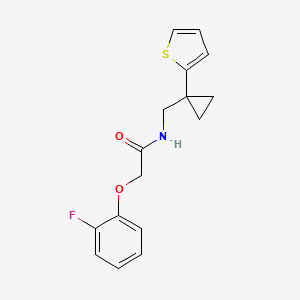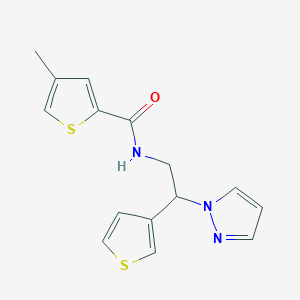
(2-methylindolin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
- Research into similar compounds such as (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone has focused on their synthesis and pharmacological potential. Such compounds have been identified for a range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic effects (Bawa et al., 2010).
Receptor Interaction Studies
- Compounds similar in structure, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been studied for their interaction with cannabinoid receptors. Such studies reveal insights into the binding interactions and pharmacophore models, which can be crucial for drug design and understanding receptor-ligand interactions (Shim et al., 2002).
Chemical Reactions and Synthesis
- Investigations into chemical reactions involving similar compounds, such as the synthesis and molecular docking study of 1,3-oxazole clubbed pyridyl-pyrazolines, provide insights into novel synthetic pathways and potential biological activities of these compounds (Katariya et al., 2021).
Potential Medicinal Applications
- The structural and chemical properties of similar compounds have been explored for potential medicinal applications. For instance, the synthesis of Vertilecanin C and derivatives of Vertilecanin A via Nicotinic Acid demonstrates the possibilities of deriving medicinal compounds from these chemical structures (Demirci et al., 2008).
Antimicrobial Activity
- Some derivatives, such as those studied in the synthesis and antimicrobial activity of certain pyrazoline and pyridine analogues, have shown promising antimicrobial activity. This suggests potential applications in treating microbial infections (Kumar et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that is found in many biologically active molecules and has been shown to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to interact with multiple targets. Indole derivatives have been reported to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the compound could potentially influence a variety of biochemical pathways related to these activities.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives , the compound could potentially induce a variety of cellular responses.
Eigenschaften
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-12-17-4-2-3-5-19(17)23(15)21(24)18-6-9-22-20(13-18)26-14-16-7-10-25-11-8-16/h2-6,9,13,15-16H,7-8,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESBZNHZDRLELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=NC=C3)OCC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3006612.png)

![N-(2-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B3006615.png)
![3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B3006619.png)
![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B3006620.png)

![2-Chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide](/img/structure/B3006623.png)


![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)
